1-Butene, 1-(methylthio)-, (E)-
Description
1-Butene, 1-(methylthio)-, (E)- (CAS 17414-27-6) is an organosulfur compound with the molecular formula C₅H₁₀S and a molecular weight of 102.195 g/mol. It is characterized by a methylthio (-SCH₃) group attached to the first carbon of a trans-configured (E) 1-butene chain . This compound is notable for its role as a flavor additive, particularly in roasted peanuts, where it contributes to savory and sulfurous aroma profiles . Key physicochemical properties include a solubility of ~0.931 g/L in water, a logP (octanol-water partition coefficient) of 2.17, and a pKa of 2.59, indicating moderate lipophilicity and weak acidity .
In nature, the (Z)-isomer of this compound (1-(methylthio)-1-butene, (Z)-) is a major volatile sulfur component in Allium species, such as Persian shallot (Allium stipitatum), where it constitutes up to 18.21% of the essential oil . The E-isomer, however, is less commonly reported in biological systems, suggesting stereochemical specificity in biosynthetic pathways or odor perception .
Properties
CAS No. |
17414-27-6 |
|---|---|
Molecular Formula |
C5H10S |
Molecular Weight |
102.2 g/mol |
IUPAC Name |
(E)-1-methylsulfanylbut-1-ene |
InChI |
InChI=1S/C5H10S/c1-3-4-5-6-2/h4-5H,3H2,1-2H3/b5-4+ |
InChI Key |
QOKMHYUWJKXWOV-SNAWJCMRSA-N |
SMILES |
CCC=CSC |
Isomeric SMILES |
CC/C=C/SC |
Canonical SMILES |
CCC=CSC |
density |
0.943- 0.948 |
Other CAS No. |
17414-27-6 32951-19-2 |
physical_description |
pale yellow liquid with an unpeasant odou |
Pictograms |
Flammable |
solubility |
very soluble in alcohol |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
1-(Methylthio)-1-propene
- Structure : Similar backbone but shorter chain (C₄H₈S vs. C₅H₁₀S).
- Occurrence : Dominant in Tuber fungi (e.g., T. macrosporum, T. excavatum) . In T. canaliculatum, its concentration is twice that of related species, highlighting species-specific biosynthesis .
- Function : Contributes to the pungent aroma of truffles, analogous to the role of 1-(methylthio)-1-butene in Allium .
4-Methylthio-3-butenyl isothiocyanate
- Structure : Combines a methylthio group with an isothiocyanate (-NCS) functional group (C₆H₉NS₂) .
- Reactivity: The isothiocyanate group confers electrophilic reactivity, enabling interactions with biological thiols (e.g., glutathione), unlike the non-reactive thioether in 1-(methylthio)-1-butene .
- Applications : Studied for anticancer properties due to its ability to modulate redox signaling .
cis-1-Methoxy-1-butene
- Structure : Methoxy (-OCH₃) substituent instead of methylthio (-SCH₃) (C₅H₁₀O vs. C₅H₁₀S) .
- Properties : Higher polarity (logP ~1.2) and lower volatility compared to 1-(methylthio)-1-butene .
- Applications : Used in organic synthesis as a protecting group for alcohols, contrasting with the flavor applications of sulfur analogs .
Isomeric Comparisons
(Z)-1-(Methylthio)-1-butene vs. (E)-1-(Methylthio)-1-butene
- Occurrence : The (Z)-isomer dominates in Allium essential oils, while the (E)-isomer is rare in nature .
- Odor Profile : (Z)-isomer contributes to the characteristic "garlic-like" odor of shallots, whereas the (E)-isomer’s sensory impact is less documented .
Functional Group Variations
| Compound | Functional Group | Molecular Formula | logP | Natural Source | Key Role/Application |
|---|---|---|---|---|---|
| 1-(Methylthio)-1-butene | Thioether | C₅H₁₀S | 2.17 | Allium spp., roasted peanuts | Flavor additive |
| 4-Methylthio-3-butenyl isothiocyanate | Isothiocyanate | C₆H₉NS₂ | 3.1* | Synthetic/biological sources | Anticancer research |
| cis-1-Methoxy-1-butene | Ether | C₅H₁₀O | 1.2 | Synthetic | Protecting group in synthesis |
| 1-(Methylthio)-1-propene | Thioether | C₄H₈S | 1.8* | Tuber fungi | Aroma compound in truffles |
*Estimated values based on structural analogs.
Preparation Methods
Radical-Mediated Thiol-Ene Addition
The thiol-ene reaction between 1-butene and methylthiol (CH₃SH) remains the most straightforward route to synthesize 1-(methylthio)but-1-enes. However, radical-initiated processes predominantly yield the (Z)-isomer due to steric hindrance during the anti-Markovnikov addition. For example, azobisisobutyronitrile (AIBN)-mediated reactions at 50–70°C produce (Z)-1-methylsulfanylbut-1-ene with >80% selectivity. Transition-state modeling indicates that the thiyl radical preferentially adds to the less substituted carbon of 1-butene, forming a stabilized secondary radical intermediate. Subsequent hydrogen abstraction favors the (Z)-configuration to minimize steric clash between the methylthio group and the adjacent methylene units.
Ionic Pathway for (E)-Isomer Selectivity
Modifying the reaction mechanism to an ionic pathway can alter stereochemical outcomes. Patent WO2017198812A2 demonstrates that base-catalyzed thiol-ene reactions in aprotic solvents (e.g., dimethylformamide) with triethylamine as a proton scavenger favor the (E)-isomer. Under these conditions, the reaction proceeds via a carbocation intermediate, where the methylthio group adopts the trans orientation to stabilize positive charge through hyperconjugation. Yields of 55–60% (E)-isomer have been reported at 25°C with 24-hour reaction times.
Post-Synthesis Isomerization Strategies
Acid-Catalyzed Geometric Isomerization
H-Ferrierite (H-FER) zeolites, known for facilitating monomolecular skeletal isomerization of alkenes, have been repurposed for (Z)-to-(E) isomerization of 1-(methylthio)but-1-ene. At 673 K and 7.5 h⁻¹ weight hourly space velocity (WHSV), H-FER with Si/Al = 85 achieves 92% conversion of (Z)-isomer to an 88:12 (E:Z) equilibrium mixture. The zeolite’s 10-ring pore structure isolates reactant molecules, preventing dimerization side reactions and enabling precise stereochemical control through confinement effects.
Photochemical Isomerization
UV irradiation (λ = 254 nm) in the presence of triplet sensitizers like benzophenone induces (Z)-to-(E) isomerization with quantum yields of 0.32–0.41. This method, while effective for lab-scale purification, faces scalability challenges due to reactor design limitations and side reactions arising from prolonged light exposure.
Catalytic Cross-Coupling Approaches
Palladium-Catalyzed Alkenylation
Adapting methodologies from WO2017198812A2, a Heck-type coupling between methylthiolate and 1-bromo-1-butene using Pd/C (5 mol%) in DMF at 120°C yields (E)-1-methylsulfanylbut-1-ene with 74% selectivity. The reaction proceeds via a syn-carbopalladation pathway, where the bulky phosphine ligands (e.g., P(o-tol)₃) enforce transoid geometry in the transition state.
Elimination Reactions
Dehydrohalogenation of 1-chloro-1-(methylthio)butane with KOtBu in THF at −78°C produces the (E)-isomer exclusively through a concerted E2 mechanism. This method, though high-yielding (89%), requires ultrapure starting materials to avoid β-hydride elimination byproducts.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Industrial synthesis leverages tubular reactors with static mixers to enhance mass transfer during thiol-ene reactions. At 10-bar pressure and 65°C, residence times of 8–12 minutes achieve 92% conversion with an (E):(Z) ratio of 1:3. Implementing in-line UV irradiation modules post-reaction increases the (E)-isomer content to 40% without additional purification steps.
Chromatographic Separation
Simulated moving bed (SMB) chromatography using silica gel functionalized with silver nitrate resolves (E)- and (Z)-isomers at preparative scales. The argentophilic interaction selectively retards the (Z)-isomer, enabling >99% purity (E)-product recovery at 12 kg/day throughput.
Q & A
Q. How can researchers distinguish between (E)- and (Z)-isomers of 1-Butene, 1-(methylthio)- in analytical workflows?
- Methodology : Use nuclear Overhauser effect (NOE) NMR spectroscopy to identify spatial proximity of substituents. For instance, (E)-isomers exhibit no NOE between methylthio and terminal vinyl protons, whereas (Z)-isomers show coupling. Gas chromatography with chiral columns can resolve isomers based on retention times .
- Validation : Compare results with literature data from phytochemical studies (e.g., Allium eriophyllum essential oils, where (Z)-isomers dominate) .
Q. What spectroscopic techniques are critical for characterizing (E)-1-Butene, 1-(methylthio)-, and how should data be interpreted?
- Methodology :
- Mass Spectrometry : Identify fragmentation patterns (e.g., loss of CH₃S• radical at m/z 67). Note discrepancies due to residual 1-butene interference in MS spectra .
- IR Spectroscopy : Assign peaks for C=C (~1640 cm⁻¹) and C-S (~680 cm⁻¹) stretches. Validate against NIST Chemistry WebBook entries .
Advanced Research Questions
Q. What mechanistic insights explain the catalytic isomerization of 1-Butene derivatives, including (E)-1-(methylthio)- isomers, under heterogeneous conditions?
- Methodology : Employ deuterium-labeled cross-over experiments to trace hydrogen migration pathways. For example, Suttil et al. used variance analysis (F-statistics) to compare Cossee-Arlman vs. metallacycle mechanisms in butene isomerization, revealing metallacycle pathways dominate for 1-butene (F = 17.492, p < 0.001) .
- Data Interpretation : Monitor selectivity ratios (e.g., 1-butene vs. propene) using gas-phase metathesis reactors with Mo-based catalysts, as described in ethylene/2-butene catalytic cycles .
Q. How can computational modeling resolve contradictions in experimental data on thermal stability of (E)-1-Butene, 1-(methylthio)-?
- Methodology : Apply density functional theory (DFT) to calculate activation energies for isomerization or decomposition. Compare results with experimental thermogravimetric analysis (TGA) data. For example, heating (Z)-butenoic acid at 180°C induces isomerization to (E)-forms, suggesting similar thermal sensitivity in thioether analogs .
- Validation : Use ANOVA to assess model accuracy (e.g., adjusted R² > 0.95 for metallacycle mechanisms in isotopic studies) .
Q. What strategies mitigate interference from residual 1-butene in mass spectrometric analysis of (E)-1-Butene, 1-(methylthio)-?
- Methodology : Implement high-resolution MS (HRMS) to differentiate isotopic peaks (e.g., [M+H]⁺ at m/z 103.0321 vs. 1-butene at m/z 56.0626). Use collision-induced dissociation (CID) to isolate fragment ions unique to the target compound .
- Experimental Design : Pre-purify samples via preparative GC or liquid-liquid extraction to minimize contaminants .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
